IGP-5

説明

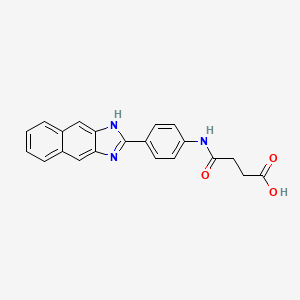

特性

分子式 |

C21H17N3O3 |

|---|---|

分子量 |

359.4 g/mol |

IUPAC名 |

4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H17N3O3/c25-19(9-10-20(26)27)22-16-7-5-13(6-8-16)21-23-17-11-14-3-1-2-4-15(14)12-18(17)24-21/h1-8,11-12H,9-10H2,(H,22,25)(H,23,24)(H,26,27) |

InChIキー |

MNDGQXCAUYSTHC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)NC(=O)CCC(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

iGP-5; iGP 5; iGP5; |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of IGP-5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, no information was found for a compound or therapeutic agent designated "IGP-5". This suggests that "this compound" may be an internal development codename that has not yet been disclosed in public forums, a compound that is in a very early stage of non-clinical research, or a possible misspelling of another agent.

Without publicly available data, it is not possible to provide a detailed mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

The following sections are presented as a template for how such a technical guide would be structured if and when information on this compound becomes available.

Core Mechanism of Action

(This section would typically provide a detailed narrative of the molecular interactions of this compound. It would describe the primary cellular target(s), the nature of the interaction (e.g., agonist, antagonist, inhibitor), and the immediate downstream consequences of this interaction.)

Quantitative Data Summary

(This section would collate key quantitative metrics from various studies to provide a clear overview of the compound's potency, efficacy, and selectivity. All data would be presented in a tabular format for ease of comparison.)

Table 1: In Vitro Potency and Efficacy of this compound (Example Table Structure)

| Assay Type | Target/Cell Line | Parameter | Value (e.g., nM) | Source |

|---|---|---|---|---|

| Binding Assay | Target X | Ki | Data Not Available | - |

| Enzymatic Assay | Enzyme Y | IC50 | Data Not Available | - |

| Functional Assay | Cell Line Z | EC50 | Data Not Available | - |

Table 2: In Vivo Efficacy of this compound (Example Table Structure)

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Source |

|---|---|---|---|---|

| Disease Model A | Data Not Available | Data Not Available | Data Not Available | - |

| Disease Model B | Data Not Available | Data Not Available | Data Not Available | - |

Key Signaling Pathways

(This section would detail the broader signaling cascades modulated by this compound's interaction with its primary target. Diagrams generated using Graphviz would be embedded here to provide a clear visual representation of these pathways.)

Caption: Figure 1. A placeholder diagram for the potential signaling cascade of this compound.

Experimental Protocols

(This section would provide detailed methodologies for the key experiments that were used to elucidate the mechanism of action of this compound.)

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

-

Materials: (List would include membranes from cells expressing the target, radiolabeled ligand, unlabeled this compound, assay buffer, filtration apparatus, and scintillation counter.)

-

Procedure: (A step-by-step description of the incubation, filtration, and counting process would be provided here.)

In Vitro Functional Assay (e.g., Calcium Flux)

-

Objective: To measure the functional consequence of this compound binding to its target in a cellular context (EC50).

-

Materials: (List would include the relevant cell line, a calcium-sensitive fluorescent dye, assay plates, and a fluorescence plate reader.)

-

Procedure: (A detailed protocol for cell plating, dye loading, compound addition, and fluorescence measurement would be described.)

Caption: Figure 2. A generalized workflow for characterizing a novel compound like this compound.

While a detailed analysis of this compound is not currently possible due to the absence of public data, this guide provides a framework for the type of information required for a thorough understanding of a novel therapeutic agent's mechanism of action. Should information on this compound become available, this document can be updated to reflect the specific findings. Researchers are encouraged to consult scientific literature and drug development databases for the most current information.

IGP-5: A Potent Inhibitor of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of IGP-5, a novel small-molecule inhibitor of mitochondrial sn-Glycerol 3-phosphate Dehydrogenase (mGPDH). This document details its mechanism of action, inhibitory potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual representations of key pathways and experimental workflows are included to facilitate understanding.

Introduction

Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) is a key enzyme of the inner mitochondrial membrane that plays a crucial role in cellular metabolism. It connects glycolysis and oxidative phosphorylation by transferring reducing equivalents from cytosolic NADH to the electron transport chain.[1][2][3] Given its central role in energy metabolism, mGPDH has emerged as a potential therapeutic target for various metabolic disorders. This compound is a recently identified cell-permeant small-molecule inhibitor of mGPDH, belonging to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[1][2] This guide explores the technical details of this compound's function and the methodologies used to characterize it.

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The inhibitory effects of this compound on mGPDH have been quantified through various assays. The data presented below summarizes its potency in inhibiting both the enzymatic activity of mGPDH and the associated production of hydrogen peroxide (H₂O₂), a reactive oxygen species.

Table 1: Inhibitory Potency of this compound against mGPDH

| Parameter | Value (µM) | Description |

| IC₅₀ (mGPDH Enzymatic Activity) | 1.0 | Concentration of this compound required to inhibit 50% of mGPDH enzymatic activity.[4] |

| IC₅₀ (mGPDH H₂O₂ Production) | 0.7 - 1.0 | Concentration of this compound required to inhibit 50% of H₂O₂ production by mGPDH.[4][5] |

| Kᵢ (Inhibition Constant) | ~1–15 | Indicates the binding affinity of this compound to mGPDH; characterized as a mixed inhibitor.[1][2] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] Kᵢ (Inhibition constant) reflects the binding affinity of an inhibitor to an enzyme.

Mechanism of Action and Cellular Effects

This compound functions as a mixed inhibitor of mGPDH, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1][2] Its inhibitory action leads to several observable cellular effects:

-

Reduced Cellular Respiration: By inhibiting mGPDH, this compound significantly decreases glycerol (B35011) phosphate-dependent mitochondrial respiration.[1]

-

Decreased Mitochondrial Membrane Potential (ΔΨm): Inhibition of the electron transport chain substrate input from glycerol 3-phosphate by this compound leads to a reduction in the mitochondrial membrane potential.[1][7]

-

Inhibition of H₂O₂ Production: mGPDH is a known site of reactive oxygen species (ROS) production in the mitochondria. This compound potently inhibits H₂O₂ production originating from mGPDH.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an mGPDH inhibitor.

Measurement of Mitochondrial H₂O₂ Production

This assay quantifies the rate of hydrogen peroxide production from different sites within the mitochondrial electron transport chain, allowing for the assessment of inhibitor specificity.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from skeletal muscle tissue using standard differential centrifugation protocols.

-

Assay Buffer: Prepare a buffer containing 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, and 0.3% (w/v) BSA, at pH 7.2.

-

Microplate Setup: Use a 96-well microplate format for high-throughput screening.

-

Reagent Addition: To each well, add Amplex UltraRed (a fluorescent probe for H₂O₂), horseradish peroxidase, and isolated mitochondria (25 µg protein).

-

Site-Specific Substrates and Inhibitors: Add specific substrates and inhibitors to induce H₂O₂ production from distinct mitochondrial sites:

-

mGPDH: 16.7 mM glycerol phosphate (B84403) + 4 µM rotenone.

-

Site IF/DH: 5 mM pyruvate (B1213749) + 5 mM malate.

-

Site IQ: 5 mM succinate (B1194679).

-

Site IIIQo: 5 mM succinate + 2.5 µM antimycin A.

-

Site IIF: 15 µM palmitoylcarnitine (B157527).

-

-

This compound Addition: Add varying concentrations of this compound (from 0.08 to 80 µM) to the appropriate wells.

-

Fluorescence Measurement: Measure the fluorescence (excitation 550 nm, emission 590 nm) over time to determine the rate of H₂O₂ production.[1][4]

-

Data Normalization: Normalize the data to control wells (vehicle only) to determine the percent inhibition.

Measurement of Mitochondrial Respiration

This protocol uses a Seahorse XF24 Analyzer to measure the oxygen consumption rate (OCR) of isolated mitochondria, providing insight into the effects of inhibitors on cellular respiration.

Protocol:

-

Mitochondria Plating: Attach isolated skeletal muscle mitochondria (2 or 4 µg protein) to a Seahorse XF24 assay plate by centrifugation in a mannitol (B672) and sucrose-based medium (MAS buffer) containing 0.3% (w/v) BSA.

-

Substrate Addition: Add various substrates to fuel respiration through different pathways:

-

5 mM pyruvate + 5 mM malate

-

5 mM succinate + 4 µM rotenone

-

16.7 mM glycerol phosphate + 4 µM rotenone

-

15 µM palmitoylcarnitine + 5 mM malate

-

-

This compound Treatment: Inject varying concentrations of this compound into the wells.

-

Measurement of Basal Respiration: Equilibrate the plate at 37°C for 20 minutes and measure the basal oxygen consumption rate.

-

Measurement of Maximal Respiration: Inject 5 µM FCCP (an uncoupler) and 4 µg/mL oligomycin (B223565) (an ATP synthase inhibitor) to induce maximal, uncoupled respiration.

-

Data Analysis: Analyze the change in OCR in the presence of this compound compared to the vehicle control to determine the inhibitory effect on respiration fueled by different substrates.[1]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay assesses the integrity of the mitochondrial membrane potential, which is a key indicator of mitochondrial function.

Protocol:

-

Mitochondria Suspension: Suspend isolated mitochondria in the assay buffer described in section 4.1.

-

Fluorescent Dye: Add a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, methyl ester), to the mitochondrial suspension.

-

Substrate Addition: Energize the mitochondria with specific substrates as detailed in section 4.2.

-

This compound Incubation: Incubate the mitochondria with different concentrations of this compound (e.g., 2.5 µM and 25 µM).

-

Fluorescence Measurement: Monitor the fluorescence of the dye. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

-

Data Analysis: Compare the fluorescence levels in this compound treated samples to control samples to quantify the effect on ΔΨm.[1][7]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound on mGPDH.

Caption: Experimental workflow for measuring mGPDH-dependent H₂O₂ production.

Caption: Workflow for assessing mitochondrial respiration using a Seahorse Analyzer.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of mGPDH.[1][2] Its cell-permeant nature and potent, specific inhibition of mGPDH allow for acute modulation of the glycerol phosphate shuttle in both isolated mitochondria and intact cell systems. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers aiming to utilize this compound in their studies of cellular metabolism and for professionals in the field of drug development exploring mGPDH as a therapeutic target. Further research into the structure-activity relationships of the benzimidazole-phenyl-succinamide core may lead to the development of even more potent and selective mGPDH inhibitors.[1]

References

- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

In-depth Technical Guide: Discovery and Synthesis of IGP-5, a Novel Inhibitor of Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of IGP-5, a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This compound was identified through a small-molecule screen and has been characterized as a mixed inhibitor of mGPDH.[1][2][3] This document details the experimental protocols for the biological evaluation of this compound, presents quantitative data on its inhibitory activity, and outlines a plausible synthetic route. The information herein is intended to serve as a valuable resource for researchers in the fields of metabolic diseases, oncology, and drug discovery.

Discovery of this compound

This compound was discovered as part of a screening effort to identify novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme in the glycerol (B35011) phosphate (B84403) shuttle.[1][2] The glycerol phosphate shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, playing a crucial role in cellular energy metabolism.[1][2]

The discovery process involved a high-throughput screen of a small-molecule library to identify compounds that could inhibit mGPDH activity. Initial hits were further evaluated for their potency and selectivity. Through this process, a novel class of inhibitors with a core benzimidazole-phenyl-succinamide structure was identified, with this compound emerging as a particularly potent compound.[1][2]

Synthesis of this compound

While the definitive, step-by-step synthesis of this compound has not been published, a plausible synthetic route can be proposed based on established methods for the synthesis of benzimidazole (B57391) and amide bond formation. The core structure of this compound is a benzimidazole-phenyl-succinamide. A likely retrosynthetic analysis suggests the key disconnections at the amide bonds and the benzimidazole ring.

A potential forward synthesis could involve the following key steps:

-

Formation of the Benzimidazole Core: This can be achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

-

Amide Bond Formation: The succinamide (B89737) linkage can be formed by coupling the benzimidazole-containing amine with a succinic acid derivative, and the other amide bond by coupling an aniline (B41778) derivative with the remaining carboxylic acid group of the succinyl moiety.

Further optimization of the reaction conditions, including the choice of coupling agents, solvents, and temperature, would be necessary to achieve a high yield of the final product.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] mGPDH is an FAD-linked enzyme located on the outer surface of the inner mitochondrial membrane. It catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), with the concomitant reduction of ubiquinone to ubiquinol. This process is a key component of the glycerol phosphate shuttle, which is essential for regenerating cytosolic NAD+ from NADH produced during glycolysis, particularly in tissues with high metabolic rates.

By inhibiting mGPDH, this compound disrupts the glycerol phosphate shuttle, leading to a decrease in the transfer of reducing equivalents into the electron transport chain and a potential shift in the cellular redox state. This can have significant downstream effects on cellular metabolism and signaling.

References

Chemical structure and properties of IGP-5

An In-Depth Technical Guide on the Chemical Structure and Properties of IGP-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, cell-permeant small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme in cellular metabolism. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the relevant metabolic pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core benzimidazole-phenyl-succinamide structure.[1][2][3] Modifications to the benzimidazole (B57391) ring system have been shown to modulate both its potency and off-target effects.[1][2][3]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[4-(1H-Naphtho[2,3-d]imidazol-2-yl)-phenyl]-succinamic acid | [4] |

| CAS Number | 351978-83-1 | [4][5] |

| Molecular Formula | C₂₁H₁₇N₃O₃ | [6] |

| Molecular Weight | 359.38 g/mol | [6] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| SMILES | O=C(CCC(NC1=CC=C(C2=NC3=CC4=C(C=C3N2)C=CC=C4)C=C1)=O)O | [6] |

| InChI Key | MNDGQXCAUYSTHC-UHFFFAOYSA-N | [4] |

Mechanism of Action and Biological Properties

This compound is a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme located in the inner mitochondrial membrane.[1][5] mGPDH is a crucial component of the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][7] By inhibiting mGPDH, this compound disrupts this process, impacting cellular energy metabolism.[5]

Kinetic studies have demonstrated that this compound acts as a mixed inhibitor of mGPDH.[1][2][7] It has been shown to decrease glycerol phosphate-dependent mitochondrial respiration and membrane potential.[2][3] While it is a more potent inhibitor of mGPDH than the related compound iGP-1, it is also noted to be less selective.[2][3]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Conditions | Reference |

| IC₅₀ (mGPDH H₂O₂ production) | 0.7 µM | Assay with isolated mitochondria. | [5] |

| IC₅₀ (mGPDH H₂O₂ production) | ~1.0 µM | Measured in microplate format with isolated mouse skeletal muscle mitochondria. | [2][8] |

| IC₅₀ (mGPDH enzymatic activity) | 1.0 µM | Assayed with isolated mouse skeletal muscle mitochondria. | [8] |

| Inhibition Type | Mixed | Kinetic analysis with varying concentrations of glycerol phosphate and this compound. | [1][2][7] |

| Selectivity | Less selective than iGP-1 | Compared against a panel of other mitochondrial sites of H₂O₂ production. | [2][3] |

Signaling and Metabolic Pathways

The primary pathway affected by this compound is the glycerol phosphate shuttle. This shuttle involves two enzymes: cytosolic glycerol-3-phosphate dehydrogenase (cGPDH) and mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). The shuttle plays a vital role in regenerating cytosolic NAD+ from NADH, which is essential for maintaining glycolytic flux. The reducing equivalents are transferred to FAD within mGPDH, which then passes electrons to the ubiquinone pool in the electron transport chain, ultimately leading to ATP synthesis.

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature describing the characterization of this compound.[2]

Measurement of Mitochondrial H₂O₂ Production

This assay is used to determine the potency and selectivity of this compound by measuring its effect on hydrogen peroxide production from different sites within the electron transport chain.

Workflow:

Caption: Workflow for measuring mitochondrial H₂O₂ production.

Detailed Steps:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., mouse skeletal muscle) using differential centrifugation.

-

Reagent Preparation: Prepare assay buffer (e.g., MAS buffer) containing Amplex Red and horseradish peroxidase (HRP). Prepare stock solutions of substrates (e.g., glycerol phosphate, rotenone) and this compound in DMSO.

-

Assay Setup: In a 96-well plate, add isolated mitochondria, assay buffer, and HRP.

-

Initiation of Reaction: Add substrates to initiate H₂O₂ production specifically from mGPDH. For example, use glycerol phosphate in the presence of rotenone (B1679576) to inhibit Complex I.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Detection: Immediately place the plate in a fluorescence microplate reader and monitor the increase in resorufin (B1680543) fluorescence (excitation ~545 nm, emission ~590 nm) over time at 37°C.

-

Data Analysis: Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve. Normalize the rates to the vehicle control and plot against the logarithm of this compound concentration to determine the IC₅₀ value.

Measurement of Mitochondrial Respiration

This protocol assesses the impact of this compound on oxygen consumption rates in isolated mitochondria using various substrates.

Workflow:

Caption: Workflow for measuring mitochondrial respiration.

Detailed Steps:

-

Preparation: Isolate mitochondria as described previously. Prepare a respiration buffer (e.g., MiR05).

-

Chamber Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add the respiration buffer and isolated mitochondria to the chambers at a specified temperature (e.g., 37°C).

-

Inhibitor Addition: Add a specific concentration of this compound or vehicle control to the chamber and allow for equilibration.

-

Respiration States:

-

State 2: Add the substrate of interest (e.g., 16.7 mM glycerol phosphate with 4 µM rotenone).

-

State 3: Add a saturating amount of ADP (e.g., 5 mM) to stimulate maximal oxidative phosphorylation.

-

State 4o: Add oligomycin (e.g., 0.5 µg/mL) to inhibit ATP synthase and measure non-phosphorylating respiration.

-

-

Data Recording and Analysis: Continuously record the rate of oxygen consumption. Analyze the data to determine the specific effects of this compound on different respiratory states.

Conclusion

This compound is a valuable research tool for investigating the role of mGPDH and the glycerol phosphate shuttle in cellular metabolism and physiology. Its characterization as a potent, mixed inhibitor provides a foundation for further studies into its therapeutic potential and for the development of more selective and potent analogs. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations.

References

- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]

- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

The Role of IGP-5 in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IGP-5, a novel small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of this compound's mechanism of action and its application in the study of cellular energy metabolism. This document details its effects on mitochondrial function, presents key quantitative data, outlines experimental protocols, and illustrates the relevant metabolic pathways.

Introduction to this compound and its Target: mGPDH

This compound is a member of a class of cell-permeant small-molecule inhibitors that target mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH)[1][2]. mGPDH is a crucial enzyme located in the inner mitochondrial membrane. It forms a key component of the glycerol (B35011) phosphate (B84403) shuttle, a vital pathway for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain[1][2][3]. By catalyzing the oxidation of glycerol 3-phosphate to dihydroxyacetone phosphate and transferring electrons to the ubiquinone pool, the shuttle plays a significant role in cellular bioenergetics, particularly in tissues with high metabolic rates. The inhibition of mGPDH by compounds like this compound provides a powerful tool to investigate the physiological and pathological roles of the glycerol phosphate shuttle[1][2].

Mechanism of Action of this compound

This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax)[1][4]. This inhibitory action disrupts the flow of electrons from cytosolic NADH into the electron transport chain via the glycerol phosphate shuttle.

Signaling and Metabolic Pathway

The primary pathway affected by this compound is the glycerol phosphate shuttle. This shuttle works in concert with the malate-aspartate shuttle to regenerate cytosolic NAD+ from NADH produced during glycolysis. The inhibition of mGPDH by this compound blocks the contribution of the glycerol phosphate shuttle to mitochondrial respiration.

Quantitative Data on this compound's Effects

The inhibitory potency and effects on mitochondrial function of this compound have been quantified in various assays. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound

| Parameter | Target | Value (µM) | Reference |

| IC₅₀ (Enzymatic Activity) | mGPDH | 1.0 | [5] |

| IC₅₀ (H₂O₂ Production) | mGPDH | 1.0 | [5] |

| Kᵢ (Inhibitor Constant) | mGPDH | ~1-15 | [1][2] |

Table 2: Effect of this compound on Mitochondrial Respiration in Isolated Mitochondria

| Substrate | This compound Concentration (µM) | % Inhibition of State 3 Respiration | Reference |

| Glycerol Phosphate | 25 | Significant Decrease | [2][5] |

| Glycerol Phosphate | 80 | Significant Decrease | [2][5] |

| Pyruvate + Malate | 80 | Significant Decrease | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular energy metabolism.

mGPDH Enzymatic Activity Assay

This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a substrate.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate buffer)

-

Glycerol phosphate (substrate)

-

Decylubiquinone (electron acceptor)

-

DCPIP (2,6-dichlorophenolindophenol) (redox indicator)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCPIP.

-

Add isolated mitochondria to the reaction mixture.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the respective wells of a microplate.

-

Initiate the reaction by adding glycerol phosphate.

-

Immediately measure the change in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of DCPIP reduction is proportional to mGPDH activity.

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Measurement of Mitochondrial H₂O₂ Production

This assay quantifies the production of hydrogen peroxide, a reactive oxygen species, by mitochondria.

Materials:

-

Isolated mitochondria

-

Assay buffer

-

Glycerol phosphate (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or another suitable fluorescent probe)

-

This compound dissolved in DMSO

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.

-

Add isolated mitochondria to the mixture.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate H₂O₂ production by adding glycerol phosphate.

-

Measure the increase in fluorescence over time using a fluorometer. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

-

Calculate the percentage of inhibition of H₂O₂ production at each this compound concentration.

-

Determine the IC₅₀ value as described in the enzymatic activity assay.

Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

This experiment measures the rate of oxygen consumption by isolated mitochondria or intact cells to assess the impact of this compound on the electron transport chain.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration buffer (e.g., containing salts, fatty acid-free BSA)

-

Substrates (e.g., glycerol phosphate, pyruvate, malate, succinate)

-

ADP (to induce state 3 respiration)

-

This compound dissolved in DMSO

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Load the isolated mitochondria or cells into the chambers of the respirometer containing the respiration buffer.

-

Allow for equilibration and measure the basal respiration rate (State 2).

-

Add the substrate of interest (e.g., glycerol phosphate).

-

Add a defined concentration of this compound or vehicle control and incubate.

-

Induce active respiration (State 3) by adding ADP.

-

Measure the oxygen consumption rate.

-

Compare the State 3 respiration rates in the presence and absence of this compound to determine its inhibitory effect.

Experimental and Logical Workflow

The characterization of this compound's role in cellular energy metabolism typically follows a logical progression of experiments.

Conclusion

This compound is a valuable research tool for elucidating the role of the glycerol phosphate shuttle in cellular energy metabolism. Its potency and cell permeability allow for the investigation of mGPDH function in both isolated systems and intact cells. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the complex interplay of metabolic pathways in health and disease.

References

- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Physiological Function of mGPDH and the Mechanistic Action of its Inhibitor, iGP-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), encoded by the GPD2 gene, is a critical FAD-linked enzyme located on the outer surface of the inner mitochondrial membrane. It serves as a key intersection between glycolysis, oxidative phosphorylation, and lipid metabolism. By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403), mGPDH facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain via the glycerol (B35011) phosphate shuttle. This function is pivotal in cellular bioenergetics and is implicated in various physiological and pathological processes, including insulin (B600854) secretion, thermogenesis, and the pathogenesis of metabolic diseases. The small molecule inhibitor, iGP-5, has emerged as a valuable tool for probing the function of mGPDH. This guide provides a comprehensive overview of the physiological roles of mGPDH and the inhibitory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Physiological Functions of mGPDH

mGPDH is a vital enzyme that links carbohydrate and lipid metabolism and contributes to the cellular redox balance.[1] Its primary role is to catalyze the irreversible oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, with the concurrent transfer of two electrons to the electron transport chain via FAD.[1]

The Glycerol Phosphate Shuttle and Cellular Respiration

The glycerol phosphate shuttle, in which mGPDH is a key component, is one of the two major systems for transferring reducing equivalents from cytosolic NADH, generated during glycolysis, into the mitochondria for oxidative phosphorylation. This process is particularly prominent in tissues with high energy demands.

A Nexus of Metabolic Pathways

mGPDH stands at a critical metabolic junction, influencing glycolysis, oxidative phosphorylation, and fatty acid metabolism.[2][3] This strategic position makes it a key regulator of cellular energy homeostasis.

Role in Thermogenesis

In certain tissues, such as brown adipose tissue, mGPDH plays a significant role in thermogenesis.[4] Increased mGPDH activity can lead to a higher rate of substrate oxidation and heat production. This is particularly important for non-shivering thermogenesis. For instance, mGPDH-mediated uncoupling of mitochondria in bumblebee flight muscles facilitates pre-flight thermogenesis by increasing the activity of the electron transport system and subsequent heat release.[5]

Involvement in Insulin Secretion

The role of mGPDH in glucose-stimulated insulin secretion from pancreatic β-cells has been a subject of investigation. While some studies have suggested that impaired mGPDH activity could contribute to insulin secretory defects, other research indicates that overexpression of mGPDH does not necessarily correct impaired insulin secretion in diabetic models, suggesting a more complex regulatory role.[6][7]

Implications in Metabolic Diseases

Dysregulation of mGPDH has been linked to several metabolic disorders. Enhanced activity of mGPDH can lead to increased glycerol production, which may contribute to triglyceride accumulation and obesity.[1] Conversely, decreased mGPDH expression and activity have been observed in non-alcoholic fatty liver disease (NAFLD), suggesting a protective role for the enzyme in this condition.[8] Furthermore, mGPDH is implicated in skeletal muscle regeneration, with its expression being reduced in models of obesity and diabetes.[9]

This compound: A Potent Inhibitor of mGPDH

This compound is a novel, cell-permeant small-molecule inhibitor of mGPDH, identified through high-throughput screening.[2] It belongs to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[2]

Mechanism of Action

This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).[2][10]

Quantitative Effects of this compound

The inhibitory potency of this compound on mGPDH has been characterized through various assays.

| Parameter | Value | Reference |

| IC50 (mGPDH Enzymatic Activity) | 1.0 µM | [11] |

| IC50 (mGPDH H2O2 Production) | 0.7 - 1.0 µM | [1][11] |

| Inhibition Type | Mixed | [2][10] |

| Effect on Mitochondrial Membrane Potential (ΔΨm) powered by glycerol phosphate | Significant decrease at 2.5 µM and 25 µM | [2] |

| Effect on Oxygen Consumption (Respiration) driven by glycerol phosphate | Inhibition | [2] |

Experimental Protocols

mGPDH Activity Assay (Spectrophotometric)

This protocol details a method for determining mGPDH activity in isolated mitochondria or cell lysates by monitoring the reduction of a specific probe.

Materials:

-

GPDH Assay Buffer

-

GPDH Substrate (Glycerol-3-phosphate)

-

GPDH Probe

-

NADH Standard

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Sample Preparation: Homogenize tissue samples or cells in ice-cold GPDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[12]

-

NADH Standard Curve: Prepare a series of NADH standards in GPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmole/well).[13]

-

Reaction Setup:

-

Add samples to duplicate wells of the 96-well plate. For unknown samples, it is advisable to test several dilutions.[13]

-

For each sample, prepare a "Sample Blank" well that omits the GPDH Substrate to account for background NADH.[13]

-

A positive control with a known amount of GPDH can also be included.[12]

-

Adjust the final volume in all wells to 50 µL with GPDH Assay Buffer.[13]

-

-

Reaction Mix Preparation: Prepare a Reaction Mix for each reaction containing the GPDH Assay Buffer and GPDH Probe. For the "Sample Blank" wells, prepare a mix without the GPDH Substrate.[13]

-

Initiate Reaction: Add 50 µL of the appropriate Reaction Mix to each well. Mix thoroughly.[13]

-

Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 20-60 minutes, taking readings every minute. Protect the plate from light.[13]

-

Calculation: Calculate the rate of change in absorbance for each sample and subtract the rate of the "Sample Blank". Use the NADH standard curve to convert the absorbance change to the amount of NADH generated per minute. One unit of GPDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 8.0 at 37°C.[13]

High-Resolution Respirometry for Measuring Oxygen Consumption

This protocol outlines the use of high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure the effect of this compound on mitochondrial oxygen consumption in isolated mitochondria.[5]

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05)

-

Isolated mitochondria

-

Substrates (e.g., glycerol-3-phosphate, pyruvate, malate, succinate)

-

Inhibitors (e.g., this compound, rotenone (B1679576), antimycin A, oligomycin)

-

ADP

Procedure:

-

Instrument Calibration and Setup: Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions. Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).[8]

-

Mitochondria Addition: Add a known amount of isolated mitochondria to each chamber.

-

Substrate Addition and State 2 Respiration: Add the substrate of interest (e.g., glycerol-3-phosphate) to initiate State 2 respiration (substrate-dependent respiration without ADP).

-

This compound Titration: Add varying concentrations of this compound to the chamber to assess its effect on State 2 respiration.

-

State 3 Respiration: Add a saturating concentration of ADP to induce State 3 respiration (active phosphorylation).

-

Inhibitor Addition: Sequentially add other inhibitors to dissect the respiratory chain. For example, add rotenone (Complex I inhibitor) followed by succinate (B1194679) (Complex II substrate) to measure Complex II-linked respiration. Finally, add antimycin A (Complex III inhibitor) to inhibit the electron transport chain and measure residual oxygen consumption.[14]

-

Data Analysis: The respirometry software will record the oxygen concentration in the chambers over time and calculate the oxygen consumption rate (OCR). The effects of this compound can be quantified by comparing the OCR in the presence and absence of the inhibitor.

Signaling Pathways and Visualizations

mGPDH and CaMKKβ/AMPK Signaling in Muscle Regeneration

mGPDH plays a role in myoblast differentiation and skeletal muscle regeneration by influencing mitochondrial biogenesis through the CaMKKβ/AMPK signaling pathway.[9]

Caption: mGPDH activates the CaMKKβ/AMPK pathway to promote muscle regeneration.

Experimental Workflow for Assessing this compound Effects

The following workflow illustrates the experimental steps to characterize the inhibitory effects of this compound on mGPDH.

Caption: Workflow for characterizing the inhibitory effects of this compound.

Conclusion and Future Directions

mGPDH is a multifaceted enzyme with significant implications for cellular metabolism and the pathogenesis of various diseases. The development of potent and specific inhibitors like this compound provides researchers with powerful tools to dissect the intricate roles of mGPDH in both health and disease. Future research should focus on further elucidating the tissue-specific functions of mGPDH and exploring the therapeutic potential of targeting this enzyme in metabolic disorders such as obesity and NAFLD. The detailed methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to advance our understanding of mGPDH and its modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mitochondrial glycerol 3‐phosphate dehydrogenase promotes skeletal muscle regeneration | EMBO Molecular Medicine [link.springer.com]

- 5. mdpi.com [mdpi.com]

- 6. Deficiency of the mitochondrial glycerol 3-phosphate dehydrogenase contributes to hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]

- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Item - iGP-1 and this compound potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]

- 12. medium.com [medium.com]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on iGP-5 and its Effects on the Glycerol Phosphate Shuttle

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glycerol (B35011) phosphate (B84403) shuttle is a critical metabolic pathway for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1] This process is essential for regenerating cytosolic NAD+ to maintain glycolytic flux and for energy production in specific tissues.[2][3] The shuttle is composed of two key enzymes: the cytosolic NAD+-dependent glycerol-3-phosphate dehydrogenase (cGPDH or GPD1) and the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (mGPDH or GPD2).[4][5] mGPDH, an integral protein of the inner mitochondrial membrane, plays a crucial role by oxidizing glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP) and transferring electrons to the electron transport chain via ubiquinone.[1]

Recent advancements in metabolic research have led to the development of novel small-molecule inhibitors targeting key enzymes in metabolic pathways. One such inhibitor is iGP-5, a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the glycerol phosphate shuttle, based on available research data.

The Glycerol Phosphate Shuttle: A Visual Overview

The glycerol phosphate shuttle facilitates the transport of electrons from NADH produced in the cytoplasm during glycolysis into the mitochondria for oxidative phosphorylation.

This compound: A Novel Inhibitor of mGPDH

This compound is a small-molecule inhibitor identified through screening for compounds that target mGPDH.[1] It belongs to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[1]

The inhibitory effects of this compound on mGPDH have been characterized through various assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Reference |

| IC50 against mGPDH H2O2 production | 0.7 µM | [6] |

| IC50 for mGPDH activity | ~1-15 µM | [1] |

| Ki (Inhibitor constant) | ~1-15 µM | [1] |

| Substrate | This compound Concentration (µM) | Effect on State 3 Respiration | Reference |

| Glycerol Phosphate | 25 | Significant Decrease | [1] |

| Glycerol Phosphate | 80 | Significant Decrease | [1] |

| Pyruvate + Malate | 80 | Significant Reduction | [1] |

| Glutamate + Malate | Not specified | No significant effect at lower concentrations | [1] |

| Succinate | Not specified | No significant effect at lower concentrations | [1] |

| This compound Concentration | Effect on Glycerol Phosphate-driven ΔΨm | Reference |

| Increasing concentrations | Lowered ΔΨm | [1] |

This compound has been characterized as a mixed inhibitor of mGPDH.[1] This means that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and the Km of the reaction.

References

- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. jianhaidulab.com [jianhaidulab.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Preliminary In-Vitro Studies with IGP-5: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the preliminary in-vitro data available for IGP-5, a novel inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). The content herein is based on initial preclinical research and is intended to inform researchers, scientists, and professionals in drug development about the basic biochemical and cellular properties of this compound. This whitepaper will detail the inhibitory activity of this compound, the experimental methodologies used to ascertain this activity, and the relevant biological pathways.

Introduction

This compound is a small molecule inhibitor targeting mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking cytosolic and mitochondrial metabolism.[1][2] mGPDH is an integral component of the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][3] By inhibiting mGPDH, this compound presents a tool for investigating the roles of glycerol 3-phosphate metabolism in various physiological and pathological states.[3]

Quantitative Data Summary

The inhibitory potency of this compound against mGPDH has been quantified through measurements of both enzymatic activity and the consequential reduction in hydrogen peroxide (H₂O₂) production. The half-maximal inhibitory concentration (IC₅₀) values from these preliminary in-vitro studies are summarized below.

| Parameter | IC₅₀ (µM) |

| mGPDH Enzymatic Activity | 1.0[4] |

| mGPDH H₂O₂ Production | 1.0[4] |

Caption: Summary of this compound inhibitory concentrations.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in-vitro characterization of this compound.

mGPDH Enzymatic Activity Assay

The enzymatic activity of mGPDH and its inhibition by this compound were determined by monitoring the reduction of a ubiquinone analog.

-

Mitochondria Isolation: Skeletal muscle mitochondria were isolated from mice for use as the source of mGPDH.[2]

-

Assay Conditions: The assay was performed in a buffer containing succinate (B1194679) to drive reverse electron transport, which is required for the reduction of the ubiquinone analog by mGPDH.

-

Detection: The rate of reduction of the ubiquinone analog was measured spectrophotometrically.

-

Inhibition Measurement: Varying concentrations of this compound were added to the assay mixture to determine the concentration-dependent inhibition of mGPDH activity. The IC₅₀ value was calculated from the resulting dose-response curve.[4]

mGPDH Hydrogen Peroxide Production Assay

The production of hydrogen peroxide by mGPDH and its inhibition by this compound were measured using a fluorescent probe.

-

Mitochondria Preparation: Isolated skeletal muscle mitochondria were used.

-

Assay Principle: In the presence of glycerol 3-phosphate, mGPDH can generate reactive oxygen species, including H₂O₂. A cell-impermeant fluorescent probe that reacts with H₂O₂ was used to quantify its production.

-

Measurement: The rate of increase in fluorescence, corresponding to H₂O₂ production, was monitored over time.

-

Inhibition Analysis: The assay was performed with a range of this compound concentrations to determine the IC₅₀ for the inhibition of H₂O₂ production.[4]

Signaling Pathway and Mechanism of Action

This compound functions as a mixed inhibitor of mGPDH.[3] This enzyme is a crucial component of the glycerol phosphate shuttle, which plays a significant role in cellular energy metabolism by transferring electrons from cytosolic NADH into the mitochondrial electron transport chain.

The Glycerol Phosphate Shuttle

The glycerol phosphate shuttle involves two key enzymes: the cytosolic NAD⁺-linked glycerol-3-phosphate dehydrogenase (cGPDH) and the mitochondrial FAD-linked mGPDH.[1][5] cGPDH reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, oxidizing cytosolic NADH to NAD⁺. Glycerol-3-phosphate is then oxidized back to DHAP by mGPDH on the outer surface of the inner mitochondrial membrane, with the electrons being transferred to ubiquinone (Q) in the electron transport chain, which is subsequently reduced to ubiquinol (B23937) (QH₂).[1]

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.

Experimental Workflow for In-Vitro Inhibition Assay

The general workflow for assessing the in-vitro inhibitory effect of this compound on mGPDH activity is depicted below.

Caption: Generalized workflow for this compound in-vitro inhibition assays.

Conclusion

The preliminary in-vitro data for this compound identify it as a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase. Its ability to modulate the glycerol phosphate shuttle provides a valuable pharmacological tool for studying cellular energy metabolism. Further research is warranted to explore the broader cellular effects and potential therapeutic applications of this compound.

References

- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

- 3. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - iGP-1 and this compound potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

The Researcher's Guide to Sourcing and Utilizing IGP-5, a Potent Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IGP-5, a selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This document details the sourcing, purchasing, and key experimental applications of this compound, offering a valuable resource for researchers investigating cellular metabolism, mitochondrial function, and related therapeutic areas.

Introduction to this compound

This compound is a small molecule inhibitor that targets mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking glycolysis and oxidative phosphorylation.[1] By inhibiting mGPDH, this compound provides a powerful tool to dissect the roles of the glycerol-phosphate shuttle in various physiological and pathological processes. Its core structure is based on a benzimidazole-phenyl-succinamide scaffold.[1]

Sourcing and Purchasing this compound

This compound is available for research purposes from several reputable chemical suppliers. Researchers should note that this compound is intended for research use only (RUO) and not for human or veterinary use. When purchasing this compound, it is crucial to consider the purity and to obtain a certificate of analysis from the supplier.

Table 1: this compound Supplier Information

| Supplier | Catalog Number | Purity | Storage Conditions (Solid) |

| MedChemExpress | HY-114886 | >98% (HPLC) | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 3 months, -20°C for 2 weeks. |

| MedKoo Biosciences | 563129 | ≥ 98% (HPLC) | Dry, dark, and at 0 - 4°C for short term (weeks to months) or -20°C for long term (months to years). |

Note: Storage conditions for stock solutions may vary. It is generally recommended to store aliquots in tightly sealed vials at -20°C or -80°C. For specific handling and storage instructions, always refer to the product data sheet provided by the supplier.

While a detailed, publicly available step-by-step synthesis protocol for this compound is not readily accessible, the scientific literature describes the synthesis of related 4-aryl-1H-naphtho[2,3-d]imidazole derivatives.[2] The synthesis generally involves the cyclization of a diamine with a carboxylic acid or its derivative.

Mechanism of Action and Biological Activity

This compound acts as a mixed inhibitor of mGPDH.[1] Its primary function is to block the enzymatic activity of mGPDH, which is a key component of the glycerol-phosphate shuttle. This shuttle is crucial for the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.

The Glycerol-Phosphate Shuttle and this compound Inhibition

Caption: The glycerol-phosphate shuttle and the inhibitory action of this compound on mGPDH.

Table 2: Quantitative Biological Data for this compound

| Parameter | Value | Reference |

| IC50 (mGPDH H2O2 production) | 0.7 µM | [3] |

| IC50 (mGPDH enzymatic activity) | 1.0 µM | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the foundational study by Orr et al. (2014).

mGPDH Activity Assay

This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a dye.

Workflow for mGPDH Activity Assay

Caption: Workflow for determining mGPDH enzymatic activity.

Detailed Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat skeletal muscle) using standard differential centrifugation protocols.

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM KCl, 10 mM Tris-HCl, 1 mM EDTA, 1 mg/mL BSA, and 1 mM KCN, at pH 7.4.

-

Assay Setup: In a 96-well plate, add the reaction mixture, isolated mitochondria, and the desired concentrations of this compound (or vehicle control). Include rotenone (to inhibit Complex I) and antimycin A (to inhibit Complex III).

-

Initiation: Start the reaction by adding the substrate, glycerol-3-phosphate (e.g., 25 mM final concentration), and the electron acceptor, 2,6-dichlorophenolindophenol (DCPIP) (e.g., 100 µM final concentration).

-

Measurement: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm at 30°C for a set period (e.g., 60 seconds).

-

Data Analysis: Calculate the rate of DCPIP reduction to determine mGPDH activity, expressed as nmol/min/mg of mitochondrial protein.

Cellular Respiration Assay

This assay measures the effect of this compound on the oxygen consumption rate (OCR) in intact cells, providing insights into its impact on cellular metabolism.

Workflow for Cellular Respiration Assay

Caption: Workflow for assessing cellular respiration using a Seahorse XF Analyzer.

Detailed Protocol:

-

Cell Culture: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.

-

This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

Assay Preparation: Prepare the Seahorse XF sensor cartridge by hydrating it and loading the injection ports with mitochondrial stress test compounds: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).

-

Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure the OCR in real-time before and after the injection of each compound.

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the impact of this compound on the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

Workflow for Mitochondrial Membrane Potential Assay

Caption: Workflow for measuring mitochondrial membrane potential.

Detailed Protocol:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

-

Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

-

This compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control. A positive control for mitochondrial depolarization, such as the uncoupler FCCP, should be included.

-

Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.

-

Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential.

Recent Research and Applications

Since its initial characterization, this compound has been utilized in studies exploring the metabolic adaptations of cancer cells. For instance, research on prostate cancer has highlighted the increased activity of mGPDH in cancer cells, suggesting that inhibitors like this compound could be valuable tools for investigating therapeutic strategies that target cancer metabolism.[4] Studies on thyroid cancer have also implicated mGPDH as a target of metformin, a widely used antidiabetic drug with known anti-cancer effects, further underscoring the relevance of mGPDH inhibitors in cancer research.[5]

Conclusion

This compound is a valuable and specific tool for researchers studying the intricate pathways of cellular metabolism. Its targeted inhibition of mGPDH allows for the precise investigation of the glycerol-phosphate shuttle's role in health and disease. This guide provides a foundational resource for sourcing, purchasing, and effectively utilizing this compound in a research setting. As with any potent biological inhibitor, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.

References

- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivity of 4-Aryl-1 H-naphtho[2,3- d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metformin Targets Mitochondrial Glycerophosphate Dehydrogenase to Control Rate of Oxidative Phosphorylation and Growth of Thyroid Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Basic characteristics of the mGPDH inhibitor IGP-5

This document provides an in-depth technical overview of IGP-5, a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic role of mGPDH and the pharmacological characteristics of its inhibitors.

Core Characteristics of this compound

This compound is a small-molecule inhibitor belonging to a class of compounds characterized by a core benzimidazole-phenyl-succinamide structure.[1][2][3] This structural motif is essential for its inhibitory action against mGPDH.[1][2][3] this compound is cell-permeant, allowing for its use in studies involving intact cellular systems.[1][2][3]

Inhibitory Activity

This compound demonstrates potent inhibition of mGPDH enzymatic activity and the associated production of hydrogen peroxide (H₂O₂).[1][4][5] It acts as a mixed inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1][2] The inhibitory concentrations (IC₅₀) of this compound are summarized in the table below.

| Parameter | IC₅₀ (µM) |

| mGPDH Enzymatic Activity | 1.0[4][5] |

| mGPDH H₂O₂ Production | 0.7 - 1.0[4][5][6] |

Mechanism of Action: The Glycerol (B35011) Phosphate (B84403) Shuttle

The primary target of this compound, mGPDH, is a key enzyme in the glycerol phosphate shuttle. This shuttle is crucial for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1][2][3] By oxidizing glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP), mGPDH donates electrons to the ubiquinone pool, which then feeds into Complex III of the respiratory chain.[3] The inhibition of mGPDH by this compound disrupts this process, thereby impacting cellular energy metabolism.

Off-Target Effects and Selectivity

While this compound is a potent inhibitor of mGPDH, it is less selective than other inhibitors like iGP-1.[5] It has been observed to cause progressive changes at several other sites of H₂O₂ production within the mitochondria.[1][5] Furthermore, at higher concentrations (2.5 and 25 µM), this compound can decrease the mitochondrial membrane potential (ΔΨm) powered by glycerol phosphate.[1][5] At a concentration of 80 µM, it has been shown to reduce state 3 respiration with pyruvate (B1213749) and malate.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Measurement of mGPDH Enzymatic Activity

This protocol is adapted from studies characterizing IGP inhibitors.[1][7][8]

Objective: To determine the rate of mGPDH-dependent reduction of a suitable electron acceptor.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50mM KCl, 1mg/ml BSA, 10mM Tris-HCl, 1mM EDTA, 1mM KCN, 50μM cytochrome c, pH 7.4.[7]

-

Substrate: Glycerol 3-phosphate

-

Inhibitor: this compound at various concentrations

-

Spectrophotometer capable of measuring absorbance at 550 nm.[8]

Procedure:

-

Isolate mitochondria from the tissue or cells of interest using a standard mitochondrial isolation kit.[7]

-

Pre-incubate the isolated mitochondria with varying concentrations of this compound for 10 minutes.[7]

-

Initiate the reaction by adding glycerol 3-phosphate to the assay buffer containing the pre-incubated mitochondria.

-

Measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time.[8]

-

Calculate the enzymatic activity as the rate of change in absorbance.

-

Plot the enzymatic activity against the concentration of this compound to determine the IC₅₀ value.

Measurement of H₂O₂ Production

This assay is designed to quantify the production of hydrogen peroxide from mitochondria.[1][9]

Objective: To measure the rate of H₂O₂ production from mGPDH in the presence of this compound.

Materials:

-

Isolated mitochondria

-

Amplex UltraRed reagent

-

Horseradish peroxidase (HRP)

-

Substrate: Glycerol 3-phosphate

-

Inhibitor: this compound at various concentrations

-

Fluorimeter with excitation at 550 nm and emission at 590 nm.[9]

Procedure:

-

In a multi-well plate or a fluorimeter cuvette, combine isolated mitochondria, Amplex UltraRed, and HRP in the assay medium.

-

Add varying concentrations of this compound to the wells/cuvette.

-

Equilibrate the mixture for 2-5 minutes at 37°C.[9]

-

Initiate the reaction by adding glycerol 3-phosphate.

-

Monitor the increase in fluorescence over time, which is proportional to the rate of H₂O₂ production.

-

Calibrate the fluorescence units to the amount of H₂O₂ produced using a standard curve.

-

Plot the rate of H₂O₂ production against the concentration of this compound to determine the IC₅₀ value.

Measurement of Mitochondrial Respiration

The effect of this compound on mitochondrial oxygen consumption can be assessed using high-resolution respirometry.[1]

Objective: To determine the impact of this compound on different respiratory states of mitochondria.

Materials:

-

Isolated mitochondria

-

Seahorse XF24 Analyzer or similar instrument[1]

-

Seahorse MAS buffer[1]

-

Substrates: e.g., glycerol phosphate, pyruvate, malate

-

ADP

-

Oligomycin

-

Inhibitor: this compound at various concentrations

Procedure:

-

Attach isolated mitochondria to a Seahorse assay plate by centrifugation.[1]

-

Add this compound at the desired concentrations to the assay medium.

-

Use the Seahorse XF24 Analyzer to measure the oxygen consumption rate (OCR).

-

Define different respiratory states by sequential additions of:

-

Analyze the OCR data to determine the effect of this compound on each respiratory state.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mGPDH in cellular metabolism. Its potent inhibitory activity, coupled with its cell-permeability, makes it suitable for a range of in vitro and cell-based assays. However, researchers should be mindful of its potential off-target effects at higher concentrations. The experimental protocols outlined in this guide provide a foundation for the further characterization and application of this compound in metabolic research.

References

- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Item - iGP-1 and this compound potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metformin Targets Mitochondrial Glycerophosphate Dehydrogenase to Control Rate of Oxidative Phosphorylation and Growth of Thyroid Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IGP-5 (IGFBP-5) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like Growth Factor Binding Protein-5 (IGFBP-5), mistakenly referred to as IGP-5, is a crucial member of the IGFBP family. It plays a complex and often contradictory role in cellular processes, acting as both a promoter and an inhibitor of cell growth, survival, and migration. Its effects are highly dependent on the cell type, the presence of Insulin-like Growth Factors (IGFs), and its interaction with the extracellular matrix (ECM) and cell surface proteins.[1][2] These application notes provide a comprehensive guide to utilizing IGFBP-5 in cell culture experiments, including its mechanism of action, quantitative data on its effects, and detailed protocols for key assays.

Mechanism of Action:

IGFBP-5 modulates cellular functions through both IGF-dependent and IGF-independent pathways:

-

IGF-Dependent Actions: IGFBP-5 binds to IGFs with high affinity, thereby preventing their interaction with the IGF-1 receptor (IGF-1R) and inhibiting downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. Conversely, when bound to the extracellular matrix, IGFBP-5's affinity for IGFs is reduced, leading to a localized increase in IGF bioavailability and potentiation of IGF-1R signaling.

-

IGF-Independent Actions: IGFBP-5 can directly interact with cell surface receptors and integrins, or translocate to the nucleus to regulate gene expression.[3] These actions can influence cell adhesion, migration, and apoptosis independently of IGF signaling.[3]

Data Presentation

The effects of IGFBP-5 on cell viability are highly cell-type specific and context-dependent. While specific IC50 values are not consistently reported in the literature, the following table summarizes the observed effects and concentrations of recombinant IGFBP-5 used in various studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Effect of IGFBP-5 | Recombinant Protein Concentration | Treatment Duration | Reference |

| MCF-7 | Breast Cancer | Inhibition of IGF-II induced proliferation | 0.5 - 1.5 µg/mL (ED50) | Not Specified | [4][5] |

| MCF-7 | Breast Cancer | Increased cell survival | 10 µg/mL | 24 - 72 hours | [1][6] |

| MCF-7 | Breast Cancer | Inhibition of basal migration | 200 ng/mL | Not Specified | [3] |

| BxPC-3 | Pancreatic Cancer | Increased cell number and DNA synthesis | Not specified (conditioned media) | 72 - 120 hours | [6] |

| PANC-1 | Pancreatic Cancer | Reduced cell number | Not specified (conditioned media) | 72 - 120 hours | [6] |

| HUVECs | Non-cancerous | Acceleration of cellular senescence | 100 ng/mL | 6 - 18 days | [7] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of IGFBP-5 in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of IGFBP-5 on cell viability and proliferation.

Materials:

-

Recombinant Human IGFBP-5

-

Target cells

-

Complete culture medium

-

Serum-free culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treatment: After 24 hours, replace the medium with serum-free medium containing various concentrations of recombinant IGFBP-5 (e.g., 0, 10, 50, 100, 200, 500 ng/mL).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

-

Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induced by IGFBP-5 using flow cytometry.

Materials:

-

Recombinant Human IGFBP-5

-

Target cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10][11][12]

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of IGFBP-5 for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

-

Cell Washing: Wash the cells twice with cold PBS.

-